2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-
Brand Name: Vulcanchem
CAS No.: 5115-25-3
VCID: VC14887638
InChI: InChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2
SMILES:
Molecular Formula: C15H16O6
Molecular Weight: 292.28 g/mol

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

CAS No.: 5115-25-3

Cat. No.: VC14887638

Molecular Formula: C15H16O6

Molecular Weight: 292.28 g/mol

* For research use only. Not for human or veterinary use.

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- - 5115-25-3

Specification

CAS No. 5115-25-3
Molecular Formula C15H16O6
Molecular Weight 292.28 g/mol
IUPAC Name 3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Standard InChI InChI=1S/C15H16O6/c1-3-11(16-5-1)13-18-7-15(8-19-13)9-20-14(21-10-15)12-4-2-6-17-12/h1-6,13-14H,7-10H2
Standard InChI Key RCPOYMZTZWMPSU-UHFFFAOYSA-N
Canonical SMILES C1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4

Introduction

Chemical Structure and Molecular Characteristics

Core Spirocyclic Framework

The molecular architecture of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- centers on a spiro[5.5]undecane backbone, a bicyclic system where two cyclohexane-like rings share a single spiro carbon atom . This configuration imposes significant steric constraints, enhancing the compound’s thermal and oxidative stability compared to linear analogs. The spiro carbon (C7) bridges two six-membered oxolane rings, each containing two ether oxygen atoms at positions 2,4 and 8,10, respectively .

Functionalization with Furanyl Groups

At positions 3 and 9 of the spirocyclic core, two furan-2-yl (C4H3O) substituents are attached via ether linkages . These heteroaromatic groups contribute to the compound’s electronic profile, enabling π-π interactions and hydrogen bonding with complementary molecules . The furanyl moieties also introduce sites for further chemical modifications, such as Diels-Alder reactions or coordination with metal ions .

Molecular Data

PropertyValue
CAS Registry Number5115-25-3
Molecular FormulaC15H16O6
Molecular Weight292.28 g/mol
IUPAC Name3,9-bis(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Canonical SMILESC1C2(COC(O1)C3=CC=CO3)COC(OC2)C4=CC=CO4
PubChem CID78793

Synthesis and Manufacturing

Radical Polymerization for Copolymer Synthesis

A prominent synthetic route involves the radical copolymerization of 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (U) with N,N-dimethylacrylamide (DMA) . This process, conducted in N,N-dimethylacetamide (DMAc) using benzoyl peroxide (BPO) as an initiator, yields crosslinked copolymers (P(DMA-co-U)) with tunable compositions . The divinyl groups on the spirocyclic monomer enable the formation of a three-dimensional network, while the DMA units impart hydrophilicity and pH responsiveness .

Key Reaction Parameters

  • Monomer Ratio: Varied DMA/U ratios (e.g., 70:30) control crosslinking density and mechanical properties .

  • Temperature: Polymerization proceeds at 70–80°C under nitrogen to prevent premature termination .

  • Solvent: DMAc ensures solubility of both monomers and facilitates homogeneous network formation .

Small-Molecule Synthesis

For the standalone compound, multi-step organic reactions typically begin with furan derivatives and pentaerythritol-based precursors . Cyclization reactions, often acid-catalyzed, form the spirocyclic core, followed by functionalization with furanyl groups via nucleophilic substitutions or coupling reactions.

Physicochemical Properties and Characterization

Spectroscopic Analysis

  • FTIR Spectroscopy:

    • Strong absorption at ~1720 cm⁻¹ corresponds to C=O stretching from DMA units in copolymers .

    • Bands at 1000–1200 cm⁻¹ and ~1715 cm⁻¹ confirm C-O-C stretching and ether linkages in the spiroacetal .

  • ¹H-NMR:

    • Peaks at δ 3.3–4.0 ppm: Protons adjacent to ether oxygens (H-C-O) .

    • δ 5.6–5.7 ppm: Vinyl protons from unreacted divinyl groups .

Thermal Stability

Thermogravimetric analysis (TGA) of P(DMA-co-U) copolymers reveals decomposition onset temperatures exceeding 250°C, attributed to the spirocyclic structure’s rigidity . Differential scanning calorimetry (DSC) shows glass transition temperatures (Tg) between 80–120°C, dependent on crosslinking density .

Applications in Advanced Materials

Stimuli-Responsive Polymers

The P(DMA-co-U) copolymer exhibits pH-dependent swelling behavior due to the protonation/deprotonation of DMA’s tertiary amine groups . At pH < 5, amine protonation increases hydrophilicity, causing hydrogel expansion; at neutral pH, hydrophobic interactions dominate, leading to contraction . This property is exploitable in:

  • Drug Delivery Systems: pH-triggered release of therapeutics in gastrointestinal or tumor microenvironments .

  • Biosensors: Swelling-induced optical or electrical signal changes for analyte detection .

Functional Coatings and Adhesives

The compound’s ether-rich structure enhances adhesion to polar substrates like metals and ceramics. Copolymer films exhibit tensile strengths up to 15 MPa, making them suitable for protective coatings in corrosive environments .

Future Directions and Challenges

Optimizing Synthetic Yield

Current protocols for 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- report moderate yields (~40–60%) due to side reactions during cyclization. Advances in catalytic systems, such as Lewis acid catalysts or flow chemistry, could improve efficiency.

Expanding Biomedical Applications

Ongoing research explores:

  • Anticancer Drug Carriers: Leveraging pH responsiveness for tumor-targeted delivery .

  • Antimicrobial Coatings: Functionalizing furanyl groups with quaternary ammonium compounds.

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